N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide
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Overview
Description
N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of an acetylphenyl group, a triazinyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide typically involves multi-step organic reactions. The process may start with the preparation of the acetylphenyl and triazinyl intermediates, followed by their coupling under specific conditions. Common reagents might include acylating agents, triazine derivatives, and thiolating agents. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide can undergo various chemical reactions including:
Oxidation: This reaction might involve the conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazinyl ring or the acetyl group.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or triazinyl rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including factors like temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the phenyl or triazinyl rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological pathways.
Medicine: Investigation as a potential therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other triazinyl derivatives or acetylphenyl-containing molecules. Examples could be:
- N-(4-acetylphenyl)-2-[(6-methyl-1,2,4-triazin-3-yl)sulfanyl]butanamide
- N-(4-acetylphenyl)-2-[(6-ethyl-1,2,4-triazin-3-yl)sulfanyl]butanamide
Uniqueness
The uniqueness of N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide lies in its specific combination of functional groups and molecular structure, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H20N4O2S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide |
InChI |
InChI=1S/C21H20N4O2S/c1-3-19(20(27)23-17-11-9-15(10-12-17)14(2)26)28-21-22-13-18(24-25-21)16-7-5-4-6-8-16/h4-13,19H,3H2,1-2H3,(H,23,27) |
InChI Key |
XBPVCLBVHLBAMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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